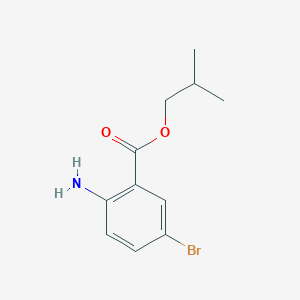

Isobutyl 2-amino-5-bromobenzoate

Description

Isobutyl 2-amino-5-bromobenzoate is an ester derivative of 2-amino-5-bromobenzoic acid, characterized by an isobutyl ester group. This compound combines a brominated aromatic ring with an amino substituent, which may confer unique physicochemical and biological properties.

Properties

CAS No. |

1131587-70-6 |

|---|---|

Molecular Formula |

C11H14BrNO2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-methylpropyl 2-amino-5-bromobenzoate |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3 |

InChI Key |

JJHUFQGZAGQVRZ-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=C(C=CC(=C1)Br)N |

Canonical SMILES |

CC(C)COC(=O)C1=C(C=CC(=C1)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Ring Modifications

Replacing heterocyclic rings with benzene rings can retain or alter activity:

- Compound 16 (): Substitution of a pyrazinoic ring with a benzene ring preserved growth inhibitory effects, suggesting aromaticity and planar structure are key .

- Isobutyl 2-amino-5-bromobenzoate vs.

Ester Group Variations

Ester substituents influence solubility and metabolic stability:

- Isobutyl Methylphosphonochloridate (): The isobutyl ester in this phosphonochloridate enhances reactivity compared to methyl or propyl esters, affecting hydrolysis rates and toxicity .

- Compound 11 and 12 (): Replacement of boronic acid with ester groups reduced cytotoxicity, highlighting the importance of functional group selection .

Toxicity and Solubility Profiles

- Isobutyl Chloroformate (): Exhibits acute toxicity (AEGL-3 values adopted from n-butyl chloroformate: 1.5 ppm at 8 hours) due to respiratory irritation, comparable to sec-butyl analogs .

Data Table: Key Properties of this compound and Analogs

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

Isobutyl Group Critical for Activity : Removal of the isobutyl group abolishes cytotoxicity in multiple compound classes, emphasizing its role in target engagement or membrane penetration .

Halogenation Effects : Bromine at the 5-position may enhance binding affinity through steric or electronic effects, though direct comparisons with chloro or fluoro analogs are needed.

Ester Stability: Isobutyl esters in phosphonochloridates and chloroformates exhibit higher reactivity than smaller alkyl esters, suggesting trade-offs between stability and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.